2-Methoxy-5-methylbenzothioamide
Description
2-Methoxy-5-methylbenzothioamide is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the 2-position, a methyl (-CH₃) group at the 5-position, and a thioamide (-C(=S)NH₂) functional group.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-methoxy-5-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-3-4-8(11-2)7(5-6)9(10)12/h3-5H,1-2H3,(H2,10,12) |
InChI Key |
AJGHIKKOAMKRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylbenzothioamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the desired thioamide. The reaction conditions often include:
Temperature: Controlled between 0°C to 50°C.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalysts: Pyridine or triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Methoxy-5-methylbenzothioamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylbenzothioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-5-methylbenzothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylbenzothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2-Methoxy-5-methylbenzothioamide and related compounds:
Key Observations:
- Core Structure: Unlike benzothiazole (fused heterocycle) or thiazole (monocyclic), 2-Methoxy-5-methylbenzothioamide retains a simple benzene ring, avoiding steric constraints associated with fused systems. This may enhance synthetic accessibility .
- Functional Groups : The thioamide group (-C(=S)NH₂) distinguishes it from esters (e.g., ) and thiazoles (e.g., ), offering distinct hydrogen-bonding and metal-chelating capabilities.
- Substituent Effects : The 2-methoxy group is shared with and , enhancing electron-donating effects, while the 5-methyl group may improve lipophilicity compared to chloro or ethylthio substituents.
Bioactivity Comparison
- Benzothiazole Derivatives (e.g., ) : Exhibit broad bioactivity (antimicrobial, anticancer) due to the planar benzothiazole core and substituent-driven target specificity. The chloro and methoxyphenyl groups in enhance DNA intercalation and enzyme inhibition .
- Thiazole Derivatives (e.g., ): Primarily serve as synthetic intermediates (e.g., in NSAIDs like meloxicam). The amino group in enables nucleophilic reactivity, contrasting with the thioamide’s electrophilic character in the target compound.
- Benzoate Esters (e.g., ): Used as intermediates in drug synthesis.
Physicochemical Properties
- Solubility: The thioamide group may reduce aqueous solubility compared to esters (e.g., ) but improve it relative to non-polar benzothiazoles (e.g., ).
- Stability : Thioamides are prone to hydrolysis under acidic/basic conditions, whereas thiazoles (e.g., ) and benzothiazoles (e.g., ) are more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
